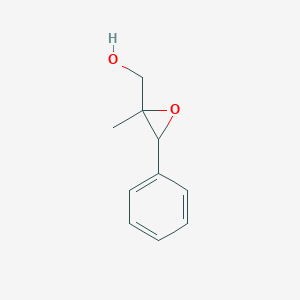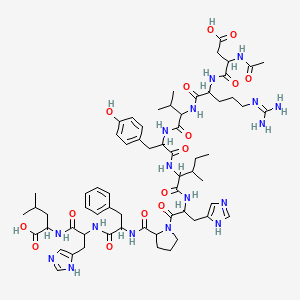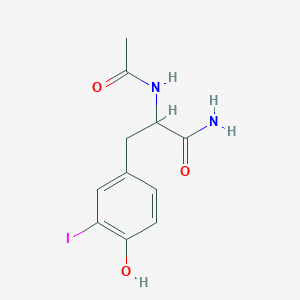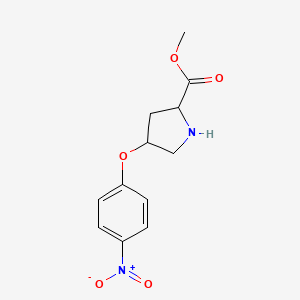
(2-Methyl-3-phenyloxiran-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-3-phenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (epoxide) substituted with a methyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-phenyloxiran-2-yl)methanol typically involves the epoxidation of alkenes. One common method is the reaction of styrene oxide with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process, leading to higher yields and reduced by-products.
化学反应分析
Types of Reactions
(2-Methyl-3-phenyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or acetophenone.
Reduction: Formation of 1,2-diols.
Substitution: Formation of various alcohols or ethers depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2-Methyl-3-phenyloxiran-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of pharmaceuticals and fine chemicals.
Biology
The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, which are enzymes that catalyze the hydrolysis of epoxides to diols.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act as precursors to active pharmaceutical ingredients (APIs) with various biological activities.
Industry
Industrially, the compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties.
作用机制
The mechanism by which (2-Methyl-3-phenyloxiran-2-yl)methanol exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological processes.
Molecular Targets and Pathways
In biological systems, the compound targets epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring to form diols. This reaction is crucial in the metabolism of epoxide-containing compounds and the detoxification of potentially harmful substances.
相似化合物的比较
Similar Compounds
Styrene oxide: Similar in structure but lacks the methyl group.
Phenyl glycidyl ether: Contains an ether linkage instead of a hydroxyl group.
2-Methyl-2-phenyloxirane: Lacks the hydroxyl group present in (2-Methyl-3-phenyloxiran-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an epoxide ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
(2-methyl-3-phenyloxiran-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJUHWLCBNLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)




![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)




